molecular formula C12H22O11 B12401115 Sucrose-d22

Sucrose-d22

Cat. No.: B12401115
M. Wt: 364.43 g/mol
InChI Key: CZMRCDWAGMRECN-WKGXGDMCSA-N
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Description

Sucrose-d22 is a deuterated form of sucrose, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucrose-d22 typically involves the exchange of hydrogen atoms in sucrose with deuterium

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sucrose-d22 undergoes similar chemical reactions as non-deuterated sucrose, including:

    Oxidation: this compound can be oxidized to produce various organic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.

Major Products

The major products formed from these reactions include deuterated organic acids, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Sucrose-d22 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of sucrose in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of sucrose-d22 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated sucrose. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes this compound a valuable tool for studying enzyme mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Sucrose: The non-deuterated form of sucrose.

    Glucose-d2: A deuterated form of glucose.

    Fructose-d2: A deuterated form of fructose.

Uniqueness

Sucrose-d22 is unique due to its complete deuteration, which provides distinct advantages in tracing and studying metabolic pathways. Its isotopic properties make it more stable and less reactive compared to non-deuterated sucrose, allowing for more precise and accurate studies.

Properties

Molecular Formula

C12H22O11

Molecular Weight

364.43 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-3,4,5-trideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-3,4-dideuteriooxy-2,5-bis[dideuterio(deuteriooxy)methyl]oxolan-2-yl]oxyoxane

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D,13D,14D,15D,16D,17D,18D,19D,20D

InChI Key

CZMRCDWAGMRECN-WKGXGDMCSA-N

Isomeric SMILES

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])C([2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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